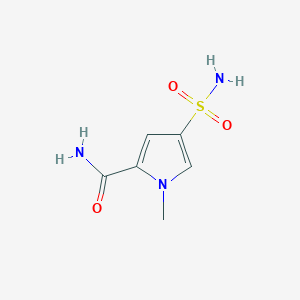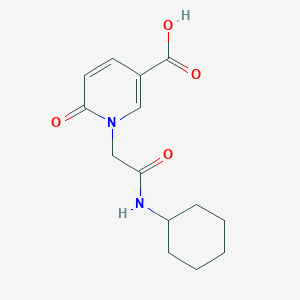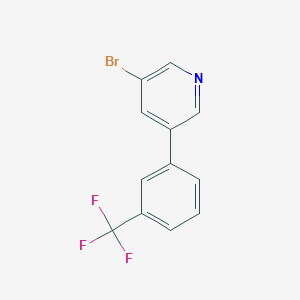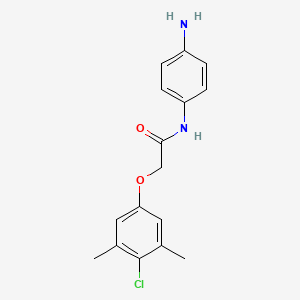![molecular formula C12H17N B1438013 N-[(2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-24-7](/img/structure/B1438013.png)
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Übersicht
Beschreibung
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a chemical compound that contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom . The chemical formula of this compound can be written as C12H17N .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen
Pharmacological Evidence and Differentiation from Other Compounds
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a compound with notable similarities to sibutramine in terms of its chemical structure and potential pharmacological effects. Sibutramine, known for its anti-obesity properties, acts as a serotonin and noradrenaline reuptake inhibitor (SNRI), affecting food intake and energy expenditure in rodent models. It operates through a central nervous system (CNS)-mediated effect, enhancing post-ingestive satiety and increasing thermogenesis, which is believed to be facilitated through the selective sympathetic activation of brown adipose tissue. This mechanism highlights a potential area of interest for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in terms of weight management and obesity treatment, distinguishing it from other anti-obesity drugs by its unique mode of action which utilizes both noradrenaline and serotonin (Heal, Aspley, Prow, Jackson, Martin, & Cheetham, 1998).
Potential Role in Cellular Protective Mechanisms
Another area of interest is the research on dimethyltryptamine (DMT) and its analogs, including potentially N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, focusing on their role in tissue protection, regeneration, and immunity. DMT, a naturally occurring serotonergic hallucinogen, has been found to be an endogenous ligand of the sigma-1 receptor, which may play a significant role in cellular bioenergetics, immunoregulation, and gene expression related to carcinogenesis. This suggests a broader, more universal role for compounds like N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in cellular protective mechanisms beyond their psychoactive properties (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).
Insights into Neuropharmacology
The neuropharmacology of DMT provides insights into how related compounds, including N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, might interact with the central nervous system. DMT acts as a neurotransmitter, influencing various processes within both the peripheral and central nervous systems. Its impact ranges from modulating neurophysiological functions to potentially being a therapeutic tool for treating conditions like anxiety and psychosis. This highlights a possible research trajectory for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in exploring the brain's signaling pathways and investigating its utility in clinical settings (Carbonaro & Gatch, 2016).
Wirkmechanismus
The mechanism of action of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is not clear from the available information. It’s worth noting that the mechanism of action of a chemical compound typically depends on its structure and the context in which it is used.
Safety and Hazards
The safety data sheet for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine suggests that any clothing contaminated by the product should be immediately removed and the affected area moved out of danger . It’s always recommended to consult a physician and show the safety data sheet in case of exposure .
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBUFPSJVLXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)
![1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1437935.png)

![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)

![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)


![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)



